![molecular formula C17H20N6O2S B276839 2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide, commonly known as METI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of METI involves the inhibition of various enzymes and proteins involved in cell signaling pathways. METI has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation. It also inhibits the activity of phosphoinositide 3-kinase, a protein involved in the regulation of cell survival and proliferation. Additionally, METI has been shown to inhibit the activity of heat shock protein 90, a protein involved in the folding and stabilization of other proteins.
Biochemical and physiological effects:
METI has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, leading to the inhibition of tumor growth. It also inhibits the migration and invasion of cancer cells, leading to the suppression of metastasis. In neurodegenerative diseases, it inhibits the aggregation of amyloid-beta peptides, leading to the prevention of neuronal cell death. Additionally, METI has been shown to have anti-inflammatory effects, leading to the suppression of inflammation.
实验室实验的优点和局限性
METI has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it an ideal compound for studying cell signaling pathways. Additionally, it has shown promising results in the inhibition of tumor growth and the prevention of neuronal cell death, making it a potential therapeutic agent. However, METI has some limitations for lab experiments. It is a complex chemical compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of METI. One potential direction is the development of more efficient synthesis methods to reduce the cost and time required for the production of METI. Additionally, further studies are needed to fully understand the mechanism of action of METI and its potential therapeutic applications. Another direction is the development of more potent and selective inhibitors of the enzymes and proteins targeted by METI. Finally, the use of METI in combination with other therapeutic agents should be explored to determine its efficacy in the treatment of various diseases.
合成方法
METI is a complex chemical compound that requires a multi-step synthesis process. The first step involves the reaction of 4-morpholineethanethiol with 2-bromoethylamine hydrobromide to produce 2-(4-morpholinyl)ethylamine hydrobromide. In the second step, the 2-(4-morpholinyl)ethylamine hydrobromide is reacted with 2-amino-4,5,6,7-tetrahydro-5H-[1,2,4]triazino[5,6-b]indole-5-carbonitrile to produce 2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide. The final product is obtained after purification through a series of chromatographic techniques.
科学研究应用
METI has shown promising results in the field of scientific research. It has been studied extensively for its potential therapeutic applications in cancer treatment, specifically in the inhibition of tumor growth. METI has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, METI has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.
属性
产品名称 |
2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide |
|---|---|
分子式 |
C17H20N6O2S |
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-[3-(2-morpholin-4-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide |
InChI |
InChI=1S/C17H20N6O2S/c18-14(24)11-23-13-4-2-1-3-12(13)15-16(23)19-17(21-20-15)26-10-7-22-5-8-25-9-6-22/h1-4H,5-11H2,(H2,18,24) |
InChI 键 |
PDSFODIHUQWYDD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2 |
规范 SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)

![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)

![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)
![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)
![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)